
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, also known as Pyridazinone, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been found to exhibit various biological and pharmacological activities, making it a promising candidate for drug development.
Wirkmechanismus
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation and cancer progression. 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix and cancer cell invasion. Additionally, 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been found to activate certain signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative disorders. Additionally, 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been found to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders, such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to enhance its pharmacological properties. 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide also exhibits high stability and solubility, making it suitable for in vitro and in vivo studies. However, 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has some limitations for lab experiments. It exhibits low bioavailability and poor pharmacokinetic properties, which may limit its efficacy in vivo. Additionally, 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide may exhibit off-target effects, which may complicate the interpretation of its pharmacological effects.
Zukünftige Richtungen
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several potential future directions for research. One promising direction is to optimize the pharmacokinetic properties of the compound to enhance its efficacy in vivo. This can be achieved by modifying the chemical structure of the compound or by formulating it with suitable drug delivery systems. Another direction is to investigate the potential of 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide and to identify its potential targets for drug development.
Synthesemethoden
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves the reaction of 2,6-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions to obtain 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, anti-microbial, and anti-viral activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-25-15-10-8-13(9-11-15)20-19(24)18-16(26-2)12-17(23)22(21-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMSJKTXRJMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2973552.png)
![N-(4-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973553.png)
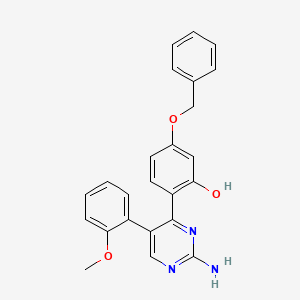
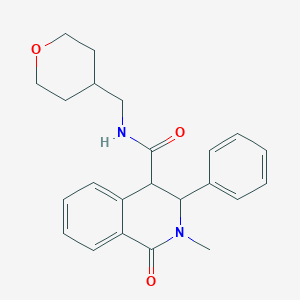
![N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2973559.png)
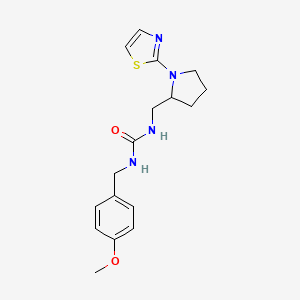
![1-[3-(4-Morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2973561.png)
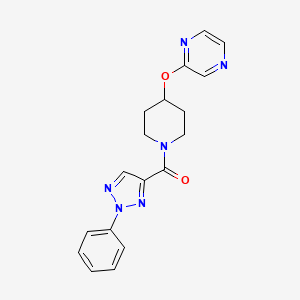
![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)
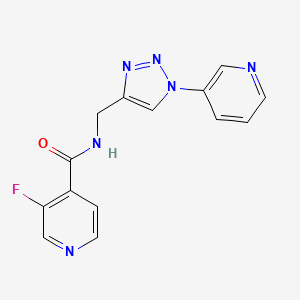
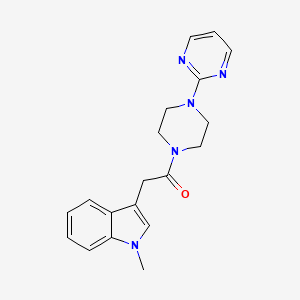

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide](/img/structure/B2973572.png)